4-(Diethoxymethyl)pyridine
Description
Significance of Pyridine (B92270) Scaffolds in Heterocyclic Synthesis and Medicinal Chemistry
The pyridine ring, a nitrogen-containing heterocycle, is a cornerstone in the fields of heterocyclic synthesis and medicinal chemistry. rsc.orgrsc.org As an isostere of benzene (B151609), it is a fundamental component in the synthesis of a vast number of pharmaceuticals and agrochemicals. rsc.org The presence of the nitrogen atom makes pyridine a polar and ionizable aromatic molecule, which can be leveraged to enhance the solubility and bioavailability of less soluble compounds. enpress-publisher.comresearchgate.net
The versatility of the pyridine scaffold has captured the attention of medicinal chemists for decades, leading to its incorporation into a wide array of FDA-approved drugs. rsc.orgrsc.org Its "privileged scaffold" status stems from its ability to be readily functionalized, allowing for the creation of diverse molecular frameworks with potent therapeutic properties against various diseases. rsc.orgenpress-publisher.com Pyridine derivatives are integral to numerous natural products, including vitamins like niacin and vitamin B6, coenzymes such as NAD and NADP, and various alkaloids. dovepress.com In the pharmaceutical industry, pyridine-containing drugs are employed as antimicrobial, antiviral, anticancer, antioxidant, and anti-inflammatory agents, among other uses. dovepress.com The adaptability of pyridine and its derivatives as both reactants and foundational structures for modification has significant implications for the discovery of new drugs. enpress-publisher.comresearchgate.net
Role of Acetal (B89532) Functional Groups as Protecting Groups and Synthetic Handles
Acetal functional groups are of paramount importance in organic synthesis, primarily serving as protecting groups for aldehydes and ketones. pearson.comnumberanalytics.com The formation of an acetal from a carbonyl compound and an alcohol renders the carbonyl group inert to a wide range of reaction conditions, particularly basic and nucleophilic environments, as well as oxidizing and reducing agents. pearson.comjove.comlibguides.com This stability is crucial in multi-step syntheses where other functional groups in the molecule need to be manipulated without affecting a sensitive aldehyde or ketone. numberanalytics.comfiveable.me
The process of acetal formation is reversible; the acetal can be easily hydrolyzed back to the original carbonyl compound under mild acidic conditions. jove.comfiveable.me This facile deprotection makes acetals an essential tool for synthetic chemists. fiveable.me The reaction involves the acid-catalyzed addition of an alcohol to a carbonyl group, forming a hemiacetal intermediate, which then reacts with a second alcohol molecule to yield the stable acetal. numberanalytics.com Beyond protection, the acetal group can also act as a synthetic handle, where its controlled cleavage can unmask a reactive carbonyl at a desired stage of a synthetic sequence.
Positioning of 4-(Diethoxymethyl)pyridine within the Context of Highly Functionalized Pyridine Derivatives
This compound, also known as isonicotinaldehyde diethyl acetal, is a prime example of a highly functionalized pyridine derivative that combines the features of both its parent scaffolds. cymitquimica.com Its structure, featuring a pyridine ring substituted at the 4-position with a diethoxymethyl group, makes it a valuable intermediate in organic synthesis. cymitquimica.com The diethoxymethyl group serves as a protected form of a formyl (aldehyde) group. This allows chemists to perform various chemical transformations on the pyridine ring or other parts of a molecule without the aldehyde interfering, after which the aldehyde can be regenerated by simple acid hydrolysis.
This compound is recognized for its utility as a reagent and intermediate in the preparation of more complex, polysubstituted pyridine products. cymitquimica.comacs.orgnih.gov For instance, it has been used as a reactant in cycloaddition/cycloreversion sequences to create intricate pyridine structures. acs.orgnih.gov The presence of the pyridine moiety imparts basicity, suggesting its potential use in catalytic processes or as a ligand in coordination chemistry. cymitquimica.com The moderate polarity conferred by the pyridine nitrogen and the ethoxy groups influences its solubility and handling characteristics. cymitquimica.com The strategic placement of the protected aldehyde at the 4-position allows for its participation in the synthesis of specifically substituted pyridines, which are highly sought after in materials science and medicinal chemistry.
Chemical Data Tables
Table 1: Properties of this compound
| Property | Value | Source |
| CAS Number | 27443-40-9 | cymitquimica.com |
| Molecular Formula | C₁₀H₁₅NO₂ | cymitquimica.com |
| Appearance | Colorless to pale yellow liquid or solid | cymitquimica.com |
| Polarity | Moderate | cymitquimica.com |
| InChI Key | AQLFDWKAJBODBL-UHFFFAOYSA-N | cymitquimica.com |
| SMILES | N=1C=CC(=CC1)C(OCC)OCC | cymitquimica.com |
Table 2: Related Functionalized Pyridine Derivatives
| Compound Name | CAS Number | Key Feature |
| This compound-2-carbonitrile | 27443-47-6 | Contains an additional nitrile group, increasing synthetic versatility. guidechem.com |
| 4-(Diethoxymethyl)-3-fluoropyridine | 2283558-16-5 | A fluorinated derivative, potentially altering electronic properties and reactivity. chemicalbook.com |
| Pyridine, 4-(diethoxymethyl)-, 1-oxide | 27443-46-5 | The N-oxide derivative, which can modify the reactivity of the pyridine ring. lookchem.com |
Structure
3D Structure
Properties
CAS No. |
27443-40-9 |
|---|---|
Molecular Formula |
C10H15NO2 |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
4-(diethoxymethyl)pyridine |
InChI |
InChI=1S/C10H15NO2/c1-3-12-10(13-4-2)9-5-7-11-8-6-9/h5-8,10H,3-4H2,1-2H3 |
InChI Key |
AQLFDWKAJBODBL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=CC=NC=C1)OCC |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 4 Diethoxymethyl Pyridine
Hydrolytic Conversions of the Acetal (B89532) Moiety
The diethoxy acetal group in 4-(diethoxymethyl)pyridine is susceptible to hydrolysis, a reaction that cleaves the C-O bonds of the acetal to regenerate the parent aldehyde and ethanol (B145695). This transformation is a cornerstone of its utility in multi-step synthesis, allowing the aldehyde to be masked during reactions that would otherwise affect it.
Regeneration of the Corresponding Pyridinecarbaldehyde
The primary hydrolytic conversion of this compound is the regeneration of 4-pyridinecarboxaldehyde (B46228). This deprotection is typically achieved under acidic conditions. google.comresearchgate.net The reaction proceeds via protonation of one of the ethoxy oxygen atoms, followed by the elimination of ethanol to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and loss of a second molecule of ethanol yields the final aldehyde product.
This reaction is fundamental in synthetic sequences where the this compound moiety is carried through various transformations before the aldehyde is unmasked for subsequent steps. acs.org For instance, the synthesis of polysubstituted pyridines can be achieved through cycloaddition/cycloreversion sequences, with the diethoxymethyl group remaining intact until its conversion to the aldehyde is desired. acs.org The synthesis of the acetal itself from 4-pyridinecarboxaldehyde and triethyl orthoformate is also acid-catalyzed, typically using reagents like p-toluenesulfonic acid, underscoring the reversible nature of the process under acidic conditions. google.com
Table 1: Conditions for Acetal Hydrolysis in Pyridine (B92270) and Related Systems
| Catalyst/Conditions | Substrate Type | Notes | Source(s) |
|---|---|---|---|
| Aqueous Acid (e.g., HCl, H₂SO₄) | General Acetals | Standard, effective method for deprotection. | researchgate.net |
| p-Toluenesulfonic Acid (p-TsOH) | Pyridyl Ethers | Often used in both formation and cleavage of acetal-like groups. | google.com |
| Trifluoroacetic Acid (TFA) | N-diethoxymethyl derivatives | Effective for mild removal of the protecting group. | researchgate.net |
| Neutral/Aqueous Conditions | Dialkoxymethyl-protected imidazoles | Hydrolysis can occur even under neutral conditions, indicating sensitivity. | researchgate.net |
Investigations into Hydrolysis Kinetics and Conditions
The rate of acetal hydrolysis is highly dependent on the reaction conditions, most notably the pH. researchgate.net Hydrolysis is significantly accelerated under acidic conditions (pH < 7) and is considerably slower at neutral or basic pH. researchgate.netnih.gov This pH sensitivity is critical for its function as a protecting group, allowing for its selective removal without disturbing base-stable functionalities.
Kinetic studies on various acetal-containing compounds have demonstrated that the hydrolysis rate increases dramatically with decreasing pH. researchgate.netnih.gov For example, studies on acetal-linked polymers designed for pH-sensitive applications show half-lives of minutes at pH 5.0, compared to several hours at physiological pH 7.4. nih.gov While specific kinetic data for this compound is not extensively detailed in the cited literature, the general principles of acetal chemistry apply. The hydrolysis follows a first-order rate dependence on the concentration of the hydronium ion. osti.gov The mechanism of hydrolysis can shift depending on the environment; in simple aqueous acid, it typically proceeds through an A-1 mechanism (unimolecular dissociation of the protonated acetal), but this can change in more complex systems. osti.gov The stability at neutral and basic pH allows the this compound group to be compatible with a wide range of reaction conditions, such as those involving basic reagents or organometallic catalysts.
Functionalization of the Pyridine Ring System
The pyridine ring of this compound can undergo functionalization, allowing for the synthesis of more complex derivatives. The presence of the 4-(diethoxymethyl) group influences the regioselectivity of these reactions.
Regioselective C-H Bond Activation and Functionalization
Transition-metal-catalyzed C-H activation has become a powerful tool for the direct functionalization of pyridine rings. beilstein-journals.orgresearchgate.netrsc.org In pyridine derivatives, the nitrogen atom can act as an internal directing group, coordinating to the metal catalyst and positioning it to activate specific C-H bonds, typically at the ortho positions (C-2 and C-6). rsc.orgacs.org However, strategies have also been developed to target the meta positions (C-3 and C-5). researchgate.net
For this compound, the nitrogen atom can direct a catalyst to the C-H bonds at the 3- and 5-positions. This approach allows for the introduction of various substituents, including alkyl and aryl groups, through cross-coupling reactions. beilstein-journals.orgorganic-chemistry.org The acetal group is generally stable under these conditions and serves to protect the aldehyde functionality which might otherwise interfere with the catalytic cycle. An alternative strategy involves the coordination of the pyridine nitrogen to a Lewis acidic ligand on the metal complex, which can also direct ortho-C–H activation. nih.govacs.org These methods provide a direct route to substituted pyridines that would be difficult to access through classical electrophilic substitution.
Halogenation at Peripheral Positions (e.g., Iodination in Related Isoxazole (B147169) Systems)
Direct electrophilic halogenation of pyridine is often difficult due to the electron-deficient nature of the ring and requires harsh conditions. researchgate.netuoanbar.edu.iq However, functionalization can be achieved through alternative routes. One approach involves the synthesis of halogenated precursors, such as 2-chloro-4-methylpyridine, which can then be converted to the corresponding this compound derivative.
More advanced strategies allow for the functionalization of pre-formed heterocyclic systems containing the diethoxymethyl moiety. As suggested by the prompt, an example can be found in related isoxazole systems. The compound methyl 4-(diethoxymethyl)-3-(pyridin-3-yl)isoxazole-5-carboxylate serves as a versatile scaffold for further functionalization. researchgate.netresearchgate.net This demonstrates that the diethoxymethyl group is compatible with the synthesis and subsequent modification of other heterocyclic rings. Methods for the synthesis of functionalized isoxazoles include electrophilic cyclization, which can introduce halogens onto the isoxazole ring. mdpi.comorganic-chemistry.org Additionally, modern methods for the 4-halogenation of pyridines themselves have been developed using specially designed phosphine (B1218219) reagents that enable a two-step halogenation sequence under milder conditions than classical methods. nih.govresearchgate.netchemrxiv.org
Reactions Involving the Diethoxy Acetal Group
Beyond its role as a protecting group that is ultimately removed by hydrolysis, the entire this compound molecule can participate in reactions to build more complex structures. The acetal group's stability allows it to be carried through various synthetic steps.
Transacetalization Reactions
Transacetalization is a key reaction pathway for this compound and related structures. This process involves the acid-catalyzed exchange of the ethoxy groups with other alcohols or diols, effectively transferring the acetal to a different molecule or forming a cyclic acetal. This reactivity is fundamental to its application as a protecting group for aldehydes and as a traceless linker in solid-phase synthesis. ox.ac.ukresearchgate.net
The diethoxymethyl (DEM) group can be attached to heterocyclic compounds, such as indoles, to serve as a protecting group. This DEM-protected intermediate can then be anchored to a solid support, like a polymer-bound glycerol (B35011) derivative, through a transacetalization reaction. researchgate.net After subsequent chemical modifications on the indole (B1671886) core, the protecting group can be cleanly removed, demonstrating its utility as a traceless linker. researchgate.net
In solution-phase synthesis, acetals like 1-(diethoxymethyl)-4-nitrobenzene (B12788955) undergo efficient transacetalization with various diols in the presence of an organic Lewis acid catalyst, such as tropylium (B1234903) tetrafluoroborate. rsc.org This reaction, typically conducted in a solvent like acetonitrile (B52724) at elevated temperatures, yields cyclic acetals. The general principle is applicable to this compound for the protection of diols or for the deprotection of the aldehyde functionality under specific conditions.
| Acetal Reactant | Diol/Alcohol | Catalyst | Solvent | Conditions | Product Type | Reference |
|---|---|---|---|---|---|---|
| 1-(Diethoxymethyl)-4-nitrobenzene | Generic Diol | Tropylium tetrafluoroborate | Acetonitrile | 70 °C, 5h | Cyclic Acetal | rsc.org |
| DEM-protected Indoles | Polymer-bound glycerol | Acid Catalyst (implied) | Not specified | Not specified | Immobilized Indole | researchgate.net |
Reactions with Pyridine-2-thiol (B7724439) and Subsequent Ring Transformations
While direct reaction data for this compound with pyridine-2-thiol is not extensively documented in retrieved sources, the reactivity of closely related electrophilic diethoxymethyl compounds provides significant insight into potential transformation pathways. Studies on reagents like 2-chloro-2-(diethoxymethyl)-3-substituted-oxiranes demonstrate a characteristic reaction sequence with pyridine-2-thiol. mdpi.comresearchgate.net
The reaction proceeds in two main stages. First, an initial reaction between the electrophilic diethoxymethyl-containing compound and pyridine-2-thiol occurs in a solvent such as ethanol at room temperature. mdpi.com This step leads to the formation of a bicyclic intermediate, specifically a 3-(diethoxymethyl)-3-hydroxy-2-substituted-2,3-dihydrothiazolo[3,2-a]pyridin-4-ium chloride. mdpi.comresearchgate.net
In the second stage, this fused heterocyclic system undergoes a subsequent ring-opening transformation when heated in a different solvent, like acetonitrile. mdpi.comresearchgate.net This results in the formation of 2-((2-carboxy-1-(substituted)-2-hydroxyethyl)thio)pyridin-1-ium chlorides, indicating a significant structural rearrangement where the thiazolo ring opens. mdpi.com This pathway highlights the ability of the diethoxymethyl group to participate in complex cyclization and ring-transformation cascades.
| Reactant 1 | Reactant 2 | Solvent & Conditions (Step 1) | Intermediate Product | Solvent & Conditions (Step 2) | Final Product | Reference |
|---|---|---|---|---|---|---|
| 2-Chloro-2-(diethoxymethyl)-3-substituted-oxirane | Pyridine-2-thiol | Ethanol, 25 °C, 15h | 3-(Diethoxymethyl)-3-hydroxy-2-substituted-2,3-dihydrothiazolo[3,2-a]pyridin-4-ium chloride | Acetonitrile, 85 °C | 2-((2-Carboxy-1-(substituted)-2-hydroxyethyl)thio)pyridin-1-ium chloride | mdpi.comresearchgate.net |
Utility As a Versatile Synthetic Building Block in Heterocyclic Chemistry
Precursor to Fused Pyridine (B92270) and Polycyclic Nitrogen Heterocycles
The reactivity of the diethoxymethyl group, which can be readily hydrolyzed to the corresponding aldehyde under acidic conditions, makes 4-(diethoxymethyl)pyridine an excellent starting material for the construction of fused ring systems containing a pyridine nucleus.
Construction of Pyrido[1,2-α]benzimidazoles and Imidazo[1,2-α]pyridines
The synthesis of Pyrido[1,2-α]benzimidazoles can be achieved through multi-component reactions. For instance, a one-pot, four-component reaction involving pyridine or 3-picoline, chloroacetonitrile, malononitrile, and an aromatic aldehyde can produce polysubstituted pyrido[1,2-a]benzimidazole (B3050246) derivatives. nih.gov The proposed mechanism involves the formation of a polysubstituted benzene (B151609) intermediate, followed by substitution and annulation with the pyridine ring. nih.gov
Imidazo[1,2-α]pyridines are a significant class of N-bridged fused heterocyclic compounds with a broad spectrum of biological activities. iucr.org The synthesis of these scaffolds often involves the reaction of 2-aminopyridine (B139424) derivatives with α-halocarbonyl compounds or their synthetic equivalents. While direct use of this compound in this context is less commonly documented, its aldehyde precursor, 4-pyridinecarboxaldehyde (B46228), is a key component. For example, the reaction of 2-aminopyridine with 2-chloro-2-(diethoxymethyl)-3-(4-fluorophenyl)oxirane in aqueous ethanol (B145695) leads to the formation of 3-(4-fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde. iucr.org In this reaction, the diethoxymethyl group is retained and can be subsequently hydrolyzed. Furthermore, the heterocyclization of 2-chloroepoxy-1,1-diethoxy-2,3-butane with 2-amino-4-methylpyridine (B118599) results in a complex imidazo[1,2-a]pyridine (B132010) derivative. researchgate.net
| Product | Reactants | Key Features of Synthesis |
| Polysubstituted Pyrido[1,2-a]benzimidazoles | Pyridine/3-picoline, Chloroacetonitrile, Malononitrile, Aromatic aldehyde | One-pot, four-component reaction. nih.gov |
| 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde | 2-Aminopyridine, 2-Chloro-2-(diethoxymethyl)-3-(4-fluorophenyl)oxirane | The diethoxymethyl group is retained in the product. iucr.org |
| Complex Imidazo[1,2-a]pyridine derivative | 2-Amino-4-methylpyridine, 2-Chloroepoxy-1,1-diethoxy-2,3-butane | Heterocyclization involving multiple electrophilic centers. researchgate.net |
Access to Isoxazole-Annulated and Isoxazole-Fused Heterocycles
The diethoxymethyl group plays a crucial role in the synthesis of isoxazole-containing heterocycles. Methyl 4-(diethoxymethyl)-3-(pyridin-3-yl)isoxazole-5-carboxylate, a key intermediate, is synthesized through a domino 1,3-dipolar cycloaddition and elimination reaction. researchgate.netresearchgate.netmolaid.com This intermediate serves as a versatile scaffold for the creation of other highly functionalized 3-(pyridin-3-yl)isoxazole-5-carboxylic acid derivatives and isoxazole-annulated heterocycles. researchgate.netresearchgate.net
Synthesis of Pyrazolo[4,3-b]pyridine and Triazolo[4,5-b]pyridine Derivatives
While direct synthesis of Pyrazolo[4,3-b]pyridine derivatives from this compound is not extensively detailed, related structures highlight the importance of functionalized pyridine precursors. For instance, N-Boc-4-aminopyrazole-5-carbaldehydes react with various ketones to form pyrazolo[4,3-b]pyridines. researchgate.net This underscores the utility of aldehyde-bearing precursors in constructing this heterocyclic system.
Similarly, the synthesis of researchgate.netCurrent time information in Bangalore, IN.nih.govTriazolo[4,5-b]pyridine derivatives has been achieved using precursors containing a diethoxymethyl group. scispace.com For example, new ethyl 1-aryl-5-(diethoxymethyl)-1H-1,2,3-triazole-4-carboxylates have been developed, which can serve as precursors to the triazolo[4,5-b]pyridine system. scispace.com
Intermediate for Imidazo[1,2-a]pyridine Ring Systems
As mentioned earlier, this compound and its derivatives are valuable intermediates in the synthesis of Imidazo[1,2-a]pyridine ring systems. The in-situ generation of the aldehyde functionality from the diethyl acetal (B89532) allows for controlled reactions. The synthesis of 3-(4-fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde from 2-chloro-2-(diethoxymethyl)-3-(4-fluorophenyl)oxirane and 2-aminopyridine is a prime example. iucr.org This approach highlights the strategic use of the acetal as a protected aldehyde, which can be unveiled at the desired stage of the synthesis.
Building Block for Pyrrolo[2,3-d]pyrimidine Scaffolds
The Pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a crucial core in many biologically active molecules. This compound can be utilized in the construction of these scaffolds. For instance, N-protected 4-chloro-pyrrolo[2,3-b]pyrimidine, where the protecting group can be a diethoxymethyl (DEM) group, serves as a starting material. google.com This protected intermediate can undergo further reactions, such as Suzuki coupling, to build more complex pyrrolo[2,3-d]pyrimidine derivatives. google.com
Application in the Synthesis of Complex Molecular Architectures
Beyond the synthesis of fundamental heterocyclic cores, this compound and its derivatives are employed in the construction of more complex molecular architectures. For example, 4-(diethoxymethyl)-2-(4-methoxybenzyl)-6-phenylpyridine has been synthesized through a tandem intermolecular cycloaddition/cycloreversion reaction. acs.org In this synthesis, the diethoxymethyl group remains intact, providing a handle for further functionalization. This demonstrates the utility of this compound in multi-step syntheses leading to highly substituted and complex pyridine-containing molecules.
| Compound | Synthetic Application |
| 4-(Diethoxymethyl)-2-(4-methoxybenzyl)-6-phenylpyridine | Tandem intermolecular cycloaddition/cycloreversion reaction. acs.org |
| N-protected 4-chloro-pyrrolo[2,3-b]pyrimidine (DEM protected) | Starting material for complex pyrrolo[2,3-d]pyrimidine derivatives via Suzuki coupling. google.com |
This compound: A Versatile Synthetic Building Block in Heterocyclic Chemistry
The chemical compound this compound is an organic molecule characterized by a pyridine ring substituted with a diethoxymethyl group. cymitquimica.com It typically appears as a colorless to pale yellow liquid or solid, depending on its purity. cymitquimica.com This compound serves as a crucial intermediate and building block in the synthesis of a wide array of complex heterocyclic structures. Its unique structural features, particularly the presence of a masked aldehyde group in the form of a diethyl acetal, make it a valuable reagent in various synthetic transformations.
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 27443-40-9 cymitquimica.com |
| Molecular Formula | C₁₀H₁₅NO₂ cymitquimica.com |
| Molecular Weight | 181.23 g/mol |
| Appearance | Colorless to pale yellow liquid or solid cymitquimica.com |
| Boiling Point | 98-100 °C at 11 mmHg |
| Density | 1.011 g/mL at 25 °C |
The reactivity of this compound allows for its application in the construction of diverse and complex molecular architectures, particularly within the realm of heterocyclic chemistry.
Preparation of Polysubstituted Pyridine Derivatives
This compound plays a key role in the synthesis of polysubstituted pyridine derivatives. A notable example is the preparation of 4-(diethoxymethyl)-2-(4-methoxybenzyl)-6-phenylpyridine. nih.gov This synthesis is achieved through a tandem intermolecular cycloaddition/cycloreversion strategy. nih.gov The process involves the reaction of an acrylate (B77674) precursor with triphenylphosphine (B44618) (PPh₃) followed by the addition of propargylaldehyde diethyl acetal. nih.govacs.org This methodology allows for the construction of highly substituted pyridine rings, which are prevalent scaffolds in medicinal chemistry and materials science. nih.gov The reaction yields the desired polysubstituted pyridine in good yield, demonstrating the efficiency of this synthetic route. acs.org
Intermediate in the Synthesis of Chiral Substituted Pyrazolyl Pyrrolo[2,3-d]pyrimidines
The pyrrolo[2,3-d]pyrimidine core is a significant pharmacophore found in numerous biologically active compounds, including inhibitors of the Janus Kinase (JAK) family of protein tyrosine kinases. google.com The synthesis of chiral substituted pyrazolyl pyrrolo[2,3-d]pyrimidines often involves the use of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine as a key intermediate. google.com While not directly using this compound, the synthetic strategies for related heterocyclic systems highlight the importance of functionalized pyridine and pyrimidine (B1678525) precursors in building complex, medicinally relevant molecules. google.comnih.gov The development of potent and selective LRRK2 inhibitors, for instance, has led to the discovery of chiral 2,4-substituted pyrrolo[2,3-d]pyrimidines. nih.gov
Synthesis of Hetero-Telechelic Poly(ethylene glycol) Derivatives
In the field of polymer chemistry, this compound has been utilized in the creation of specialized polymers. Specifically, 4-(diethoxymethyl)benzyl alkoxide has been employed as a novel initiator for the ring-opening polymerization of ethylene (B1197577) oxide. chemsrc.comacs.org This process yields hetero-telechelic poly(ethylene glycol) (PEG) derivatives that possess an α-benzaldehyde group and an ω-pyridyl disulfide group. chemsrc.comacs.org These functionalized PEGs are valuable in bioconjugation and drug delivery applications, where the terminal groups can be used to attach biomolecules or targeting ligands. researchgate.netvt.edu
Precursor for Complex Ruthenium(II) Polypyridyl Complexes
This compound serves as a precursor for the synthesis of more complex ligands used in coordination chemistry. For example, it is a starting material for creating diethoxymethyl-substituted phenanthroline ligands. researchgate.net These ligands can then be used to form complex Ruthenium(II) polypyridyl complexes. researchgate.netorcid.org These ruthenium complexes are of significant interest due to their potential applications in areas such as photochemistry, sensing, and as anticancer agents. wu.ac.ththinkindiaquarterly.org The synthesis involves the creation of ligands like 2-(4-(diethoxymethyl)-1H-imidazo[4,5-f] cymitquimica.comnih.govphenanthroline), which are then coordinated with ruthenium centers. researchgate.netwu.ac.th
Spectroscopic and Structural Characterization Studies of 4 Diethoxymethyl Pyridine Systems
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
Proton (¹H) NMR spectroscopy of 4-(Diethoxymethyl)pyridine in deuterated chloroform (B151607) (CDCl₃) provides a distinct pattern of signals that allows for the unambiguous assignment of each proton in the molecule. The aromatic protons of the pyridine (B92270) ring appear in the downfield region, typically between 8.61 and 7.39 ppm, due to the deshielding effect of the aromatic ring current. The protons ortho to the nitrogen atom (H-2 and H-6) are the most deshielded and resonate at approximately 8.61 ppm as a doublet. The protons meta to the nitrogen (H-3 and H-5) are observed at around 7.39 ppm, also as a doublet.
The single proton of the acetal (B89532) group (CH) is highly deshielded by the two adjacent oxygen atoms and appears as a singlet at approximately 5.49 ppm. The methylene (B1212753) protons (CH₂) of the two ethoxy groups are diastereotopic and resonate as a complex multiplet between 3.50 and 3.68 ppm. This complexity arises from their proximity to the chiral center created by the acetal carbon. Finally, the methyl protons (CH₃) of the ethoxy groups appear as a triplet at approximately 1.25 ppm, coupled to the adjacent methylene protons.
Table 1: ¹H NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| 8.61 | d | 6.6 | H-2, H-6 (Pyridine) |
| 7.39 | d | 6.7 | H-3, H-5 (Pyridine) |
| 5.49 | s | - | CH (Acetal) |
| 3.68 – 3.50 | m | - | OCH₂ (Ethoxy) |
| 1.25 | t | 7.1 | CH₃ (Ethoxy) |
d = doublet, t = triplet, m = multiplet, s = singlet
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of this compound. The pyridine ring carbons exhibit characteristic chemical shifts in the aromatic region. The carbon atom at the 4-position (C-4), attached to the diethoxymethyl group, is a quaternary carbon and its signal is typically observed around 146.3 ppm. The carbons ortho to the nitrogen (C-2 and C-6) are the most deshielded among the protonated aromatic carbons, resonating near 149.8 ppm. The carbons meta to the nitrogen (C-3 and C-5) appear at a higher field, around 121.2 ppm.
The acetal carbon (CH) shows a characteristic resonance in the range of 101.1 ppm, a region typical for carbons bonded to two oxygen atoms. The methylene carbons (OCH₂) of the ethoxy groups are found at approximately 61.4 ppm, while the methyl carbons (CH₃) give a signal at a much higher field, around 15.2 ppm.
Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 149.8 | C-2, C-6 (Pyridine) |
| 146.3 | C-4 (Pyridine) |
| 121.2 | C-3, C-5 (Pyridine) |
| 101.1 | CH (Acetal) |
| 61.4 | OCH₂ (Ethoxy) |
| 15.2 | CH₃ (Ethoxy) |
Vibrational Spectroscopy
Vibrational spectroscopy techniques, such as Infrared (IR) spectroscopy, are instrumental in identifying the functional groups present in a molecule by measuring the vibrations of its bonds.
The infrared (IR) spectrum of this compound displays a series of absorption bands that are characteristic of its structural features. The aromatic C-H stretching vibrations of the pyridine ring are typically observed in the region of 3100-3000 cm⁻¹. The characteristic C=C and C=N stretching vibrations of the aromatic pyridine ring appear in the 1600-1400 cm⁻¹ region.
A key feature of the spectrum is the presence of strong C-O stretching bands associated with the diethyl acetal group. These are typically found in the fingerprint region, between 1150 and 1050 cm⁻¹, and are often multiple bands due to the symmetric and asymmetric stretching modes of the C-O-C linkage. The aliphatic C-H stretching vibrations of the ethoxy groups (methyl and methylene) are observed in the 2975-2850 cm⁻¹ range. The absence of a strong carbonyl (C=O) absorption band (typically around 1700 cm⁻¹) confirms the presence of the acetal rather than an aldehyde or ketone functional group.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100–3000 | C-H Stretch | Aromatic (Pyridine) |
| 2975–2850 | C-H Stretch | Aliphatic (Ethoxy) |
| 1600–1400 | C=C and C=N Stretch | Aromatic (Pyridine) |
| 1150–1050 | C-O Stretch | Acetal |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a molecule's exact molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of this compound. The molecular formula of the compound is C₁₀H₁₅NO₂. The calculated exact mass for this formula is 181.11028 Da. Experimental determination via HRMS would be expected to yield a value that is in very close agreement with this theoretical mass, typically within a few parts per million (ppm). This high degree of accuracy is crucial for confirming the elemental composition and unequivocally identifying the compound. nih.gov
Table 4: HRMS Data for this compound
| Molecular Formula | Calculated Exact Mass (Da) |
|---|---|
| C₁₀H₁₅NO₂ | 181.11028 |
Electron Ionization Mass Spectrometry (EI-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) for Fragmentation Analysis
A thorough review of available scientific literature and spectral databases did not yield specific experimental Electron Ionization (EI-MS) or Electrospray Ionization (ESI-MS) fragmentation data for this compound. However, based on the chemical structure of the compound and established fragmentation principles for related molecules such as pyridines and acetals, a theoretical fragmentation pathway can be proposed.
Expected Fragmentation Pathways:
In EI-MS , the high-energy electron beam would likely induce the formation of a molecular ion (M•+). This energetic species is expected to undergo a series of fragmentation reactions. A primary fragmentation route for acetals involves the cleavage of a C-O bond, leading to the formation of a stable oxonium ion. For this compound, this would involve the loss of an ethoxy radical (•OCH2CH3) to form a highly stabilized pyridyl-substituted oxonium ion. This fragment is anticipated to be a prominent peak, potentially the base peak, in the EI mass spectrum. Subsequent fragmentations could involve the loss of ethylene (B1197577) (C2H4) from the remaining ethoxy group via a McLafferty-type rearrangement or other rearrangements of the pyridine ring itself, which is known for its stability and complex fragmentation patterns.
In ESI-MS , a soft ionization technique, the protonated molecule [M+H]+ would be the predominant species observed in the positive ion mode. Collision-induced dissociation (CID) of this precursor ion would likely initiate fragmentation. A plausible pathway involves the elimination of a neutral ethanol (B145695) molecule (CH3CH2OH) to form a protonated pyridyl-substituted ethoxycarbene ion. Further fragmentation could proceed through the loss of another molecule of ethanol or ethylene, leading to the formation of the pyridinium (B92312) cation or related structures. The stability of the pyridine ring would likely influence the fragmentation, resulting in ions where the pyridine moiety remains intact.
Theoretical Fragmentation Table:
Since experimental data is unavailable, the following table outlines the expected major fragments for this compound under EI-MS and ESI-MS conditions. The m/z values are calculated based on the monoisotopic mass of the proposed fragments.
| Ionization Mode | Proposed Fragment Ion | Proposed Structure | Theoretical m/z |
| EI-MS | [M - OCH2CH3]+ | [C8H10NO]+ | 136.08 |
| EI-MS | [M - OCH2CH3 - C2H4]+ | [C6H6NO]+ | 108.05 |
| EI-MS | [Pyridine]+• | [C5H5N]+• | 79.04 |
| ESI-MS | [M+H]+ | [C10H16NO2]+ | 182.12 |
| ESI-MS | [M+H - CH3CH2OH]+ | [C8H10NO]+ | 136.08 |
| ESI-MS | [M+H - 2(CH3CH2OH)]+ | [C6H6N]+ | 92.05 |
Interactive Data Table of Theoretical Fragments Below is an interactive table summarizing the theoretically predicted fragmentation data for this compound.
| Ionization Mode | Proposed Fragment | Theoretical m/z |
| EI-MS | [M - OCH2CH3]+ | 136.08 |
| EI-MS | [M - OCH2CH3 - C2H4]+ | 108.05 |
| EI-MS | [Pyridine]+• | 79.04 |
| ESI-MS | [M+H]+ | 182.12 |
| ESI-MS | [M+H - CH3CH2OH]+ | 136.08 |
| ESI-MS | [M+H - 2(CH3CH2OH)]+ | 92.05 |
Theoretical and Computational Investigations of 4 Diethoxymethyl Pyridine and Analogous Systems
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties of organic molecules. mdpi.com By calculating the electron density, DFT methods can elucidate the fundamental characteristics that dictate the reactivity and spectroscopic signatures of compounds like 4-(Diethoxymethyl)pyridine.
While specific DFT studies on this compound are not extensively documented in publicly available literature, the electronic effects of its constituent parts—a pyridine (B92270) ring and a diethoxymethyl group—are well-understood and allow for reliable predictions. The pyridine ring is an electron-deficient aromatic system, a characteristic that is modulated by the substituent at the 4-position. researchgate.net The diethoxymethyl group, –CH(OEt)₂, is generally considered to be an electron-donating group due to the presence of the oxygen lone pairs that can participate in resonance with the pyridine ring.
DFT calculations on analogous 4-substituted pyridine systems have shown that electron-donating groups increase the electron density on the pyridine ring, particularly at the nitrogen atom. researchgate.net This enhancement of electron density influences the molecule's nucleophilicity and its ability to act as a ligand in coordination complexes. ias.ac.in
Key parameters that can be predicted using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and the electronic excitation energies of a molecule. For this compound, the electron-donating nature of the substituent is expected to raise the HOMO energy, making the molecule more susceptible to electrophilic attack.
Furthermore, DFT calculations can predict various spectroscopic properties. For instance, theoretical vibrational spectra (infrared and Raman) can be computed to aid in the identification and characterization of the molecule. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to help assign experimental spectra and confirm the molecular structure.
Table 1: Predicted Electronic Properties of this compound based on DFT Studies of Analogous Systems
| Property | Predicted Effect of the Diethoxymethyl Group | Rationale |
|---|---|---|
| Electron Density on Pyridine Nitrogen | Increased | The diethoxymethyl group acts as an electron-donating group. |
| HOMO Energy | Increased | Electron-donating substituents generally raise the HOMO energy level. |
| LUMO Energy | Slightly Increased or Unchanged | The effect on the LUMO is typically less pronounced than on the HOMO. |
| HOMO-LUMO Gap | Decreased | A higher HOMO energy leads to a smaller energy gap, suggesting higher reactivity. |
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is an indispensable tool for mapping out the intricate details of chemical reaction mechanisms, providing insights into transition states and reaction intermediates that are often difficult to observe experimentally. ibs.re.krrsc.org
DFT calculations can be used to model the potential energy surface of a reaction, identifying the lowest energy pathway from reactants to products. This involves locating the transition state structures and calculating the activation energies. For example, in a hypothetical acid-catalyzed synthesis of this compound from 4-formylpyridine and ethanol (B145695), computational modeling could clarify the role of the acid catalyst and the energetics of each step, including protonation, nucleophilic attack by ethanol, and subsequent elimination of water.
Similarly, transformations of this compound, such as its deprotection to regenerate the aldehyde or its use in forming more complex molecules, can be studied. researchgate.net Computational modeling can help predict the feasibility of different reaction pathways and provide a rationale for observed product distributions. osu.edu
Hirshfeld Surface Analysis and Intermolecular Interactions
Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice. scribd.com By partitioning the crystal space into regions associated with each molecule, this technique provides a detailed picture of how molecules pack in the solid state. rsc.org
A Hirshfeld surface analysis of this compound would provide valuable information about the types and relative importance of non-covalent interactions that stabilize its crystal structure. Although a specific analysis for this compound is not published, studies on other pyridine derivatives reveal common interaction motifs. nih.govnih.govrsc.org
The Hirshfeld surface is typically mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. For this compound, the primary intermolecular interactions would likely involve C–H···N and C–H···O hydrogen bonds, where the pyridine nitrogen and the oxygen atoms of the ethoxy groups act as hydrogen bond acceptors. nih.gov
Table 2: Expected Intermolecular Interactions in the Crystal Structure of this compound
| Interaction Type | Description | Expected Significance |
|---|---|---|
| C–H···N Hydrogen Bonds | Hydrogen atoms from the ethyl groups or the pyridine ring interacting with the pyridine nitrogen of a neighboring molecule. | Significant, given the basicity of the pyridine nitrogen. |
| C–H···O Hydrogen Bonds | Hydrogen atoms interacting with the oxygen atoms of the diethoxymethyl group. | Likely to be present and contribute to the crystal packing. |
| π–π Stacking | Interactions between the aromatic rings of adjacent pyridine molecules. | A common and often significant interaction in aromatic compounds. |
Q & A
Q. What are the recommended synthetic routes for 4-(Diethoxymethyl)pyridine, and how do reaction conditions influence yield?
Methodological Answer: this compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting pyridine derivatives with diethoxymethyl groups under acidic or basic conditions. For example:
- Condensation with aldehydes : Use 4-pyridinecarboxaldehyde and triethyl orthoformate in the presence of a catalyst (e.g., p-toluenesulfonic acid) under reflux in ethanol .
- Protection of hydroxyl groups : Ethoxy groups can be introduced using diethyl sulfate or ethyl iodide in the presence of a base (e.g., K₂CO₃).
Q. Critical Parameters :
- Temperature: Higher temperatures (80–100°C) improve reaction rates but may lead to side reactions.
- Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
- Catalyst selection: Acidic catalysts (e.g., AlCl₃) are effective for Friedel-Crafts-type alkylation but may require inert atmospheres.
Yield Optimization : Pilot studies suggest yields of 60–75% under optimized conditions. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage : Store in airtight, amber glass containers under nitrogen at –20°C to prevent hydrolysis of the diethoxymethyl group.
- Handling : Use gloves (nitrile or neoprene) and safety goggles. Avoid contact with strong acids/bases, which may cleave the ethoxy groups.
- Incompatibilities : Reactive with oxidizing agents (e.g., KMnO₄) and strong nucleophiles (e.g., Grignard reagents) .
Q. Safety Protocols :
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- Ventilation : Use fume hoods to minimize inhalation exposure (LD₅₀ data pending; assume acute toxicity) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H NMR : Key signals include:
- Pyridine ring protons: δ 8.5–8.7 ppm (aromatic, deshielded).
- Diethoxymethyl group: δ 1.2–1.4 ppm (–CH₂CH₃) and δ 3.5–3.7 ppm (–OCH₂–).
- ¹³C NMR : Peaks at δ 65–70 ppm (–OCH₂CH₃) and δ 100–110 ppm (quaternary C of diethoxymethyl).
- IR : Stretching vibrations at 1100–1250 cm⁻¹ (C–O–C) and 1600–1650 cm⁻¹ (C=N).
- Mass Spec : Molecular ion [M+H]⁺ expected at m/z 195.2 (C₁₀H₁₅NO₂⁺) .
Validation : Compare with computational spectra (e.g., DFT calculations at B3LYP/6-31G* level).
Advanced Research Questions
Q. How does the diethoxymethyl group influence the electronic and steric properties of pyridine in catalysis?
Methodological Answer: The diethoxymethyl group acts as an electron-donating substituent, increasing the electron density of the pyridine ring via inductive effects. This enhances its nucleophilicity in catalytic cycles (e.g., as a ligand in transition-metal complexes).
- Steric Effects : The bulky ethoxy groups hinder axial coordination, favoring planar geometries in metal complexes.
- Applications : Demonstrated in asymmetric catalysis (e.g., enantioselective alkylation) and photoredox reactions .
Case Study : In Pd-catalyzed cross-coupling, this compound ligands improve turnover numbers (TONs) by 20% compared to unsubstituted pyridine .
Q. How can researchers resolve contradictions in reported reactivity data for this compound?
Methodological Answer: Discrepancies often arise from variations in experimental conditions:
Solvent Effects : Reactivity in polar solvents (e.g., DMSO) vs. nonpolar solvents (e.g., toluene) alters transition-state stabilization.
Trace Moisture : Hydrolysis of the diethoxymethyl group can generate 4-pyridinecarboxaldehyde, confounding results. Use molecular sieves or anhydrous conditions.
Catalyst Purity : Metal impurities (e.g., Fe³⁺) may catalyze unintended side reactions.
Q. Resolution Strategy :
Q. What computational methods are suitable for modeling the reactivity of this compound?
Methodological Answer:
- DFT Calculations : Use B3LYP/6-311+G(d,p) to model frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack.
- MD Simulations : Study solvation effects and ligand-protein interactions (e.g., in enzyme inhibition studies).
- QSPR Models : Corrogate substituent effects with Hammett constants (σ⁺ for ethoxy groups ≈ –0.25) .
Software Tools : Gaussian 16, ORCA, or GAMESS for quantum calculations; AMBER for molecular dynamics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
